![molecular formula C15H12O3 B14126931 2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a vinyl group, which is further connected to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol typically involves the coupling of benzo[d][1,3]dioxole derivatives with vinylphenol under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where benzo[d][1,3]dioxole derivatives are reacted with vinylphenol in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of ethylphenol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and modulating signaling pathways . The compound’s phenolic group can also interact with enzymes and receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)ethanol
- 1-(Benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-(Benzo[d][1,3]dioxol-5-yl)methanol
Uniqueness
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-[1-(1,3-benzodioxol-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C15H12O3/c1-10(12-4-2-3-5-13(12)16)11-6-7-14-15(8-11)18-9-17-14/h2-8,16H,1,9H2 |
InChI-Schlüssel |
BRNZVQWIADTMBY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


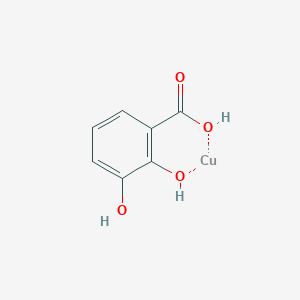
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14126857.png)
![2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)
![(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14126874.png)
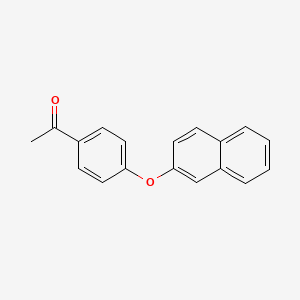
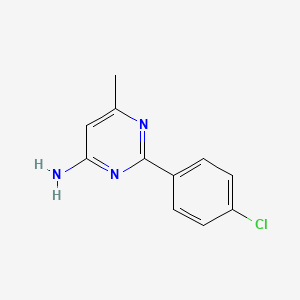
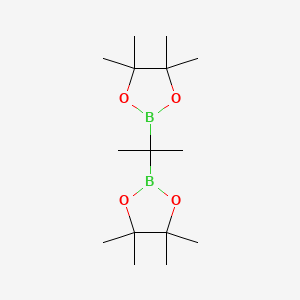

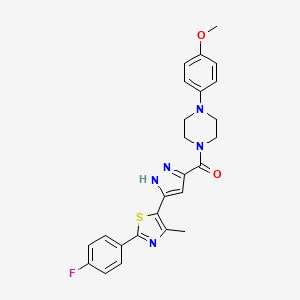
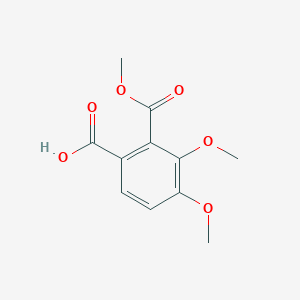
![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
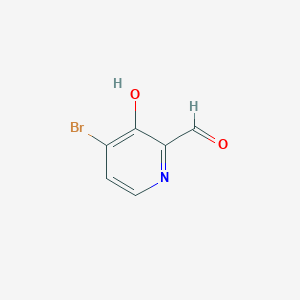
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
